Cas no 1339645-42-9 (methyl 2-amino-3-(oxan-2-yl)propanoate)

Methyl 2-amino-3-(oxan-2-yl)propanoate is a chiral ester derivative featuring an amino acid backbone with a tetrahydropyran (oxane) substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile building block for peptidomimetics and heterocyclic scaffolds. The presence of both an ester and an amino group allows for further functionalization, while the oxane ring contributes to conformational rigidity, which may enhance binding affinity in bioactive molecules. Its well-defined stereochemistry makes it valuable for asymmetric synthesis applications. The compound is typically handled under inert conditions due to the reactivity of the amino and ester functionalities.
methyl 2-amino-3-(oxan-2-yl)propanoate structure
1339645-42-9 structure
Product Name:methyl 2-amino-3-(oxan-2-yl)propanoate
CAS No:1339645-42-9
MF:C9H17NO3
MW:187.236182928085
CID:6180462
PubChem ID:64146735
Update Time:2025-06-11

methyl 2-amino-3-(oxan-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-3-(oxan-2-yl)propanoate
    • SCHEMBL3610200
    • CS-0346893
    • 1339645-42-9
    • Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate
    • EN300-1068850
    • AKOS013465121
    • Inchi: 1S/C9H17NO3/c1-12-9(11)8(10)6-7-4-2-3-5-13-7/h7-8H,2-6,10H2,1H3
    • InChI Key: JFHSFFONGRCQOC-UHFFFAOYSA-N
    • SMILES: O1CCCCC1CC(C(=O)OC)N

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 61.6Ų

methyl 2-amino-3-(oxan-2-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1068850-0.05g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9 95%
0.05g
$1452.0 2023-10-28
Enamine
EN300-1068850-0.1g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9 95%
0.1g
$1521.0 2023-10-28
Enamine
EN300-1068850-0.25g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9 95%
0.25g
$1591.0 2023-10-28
Enamine
EN300-1068850-0.5g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9 95%
0.5g
$1660.0 2023-10-28
Enamine
EN300-1068850-1.0g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9
1g
$1214.0 2023-06-10
Enamine
EN300-1068850-2.5g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9 95%
2.5g
$3389.0 2023-10-28
Enamine
EN300-1068850-5.0g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9
5g
$3520.0 2023-06-10
Enamine
EN300-1068850-10.0g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9
10g
$5221.0 2023-06-10
Enamine
EN300-1068850-1g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9 95%
1g
$1729.0 2023-10-28
Enamine
EN300-1068850-5g
methyl 2-amino-3-(oxan-2-yl)propanoate
1339645-42-9 95%
5g
$5014.0 2023-10-28

Additional information on methyl 2-amino-3-(oxan-2-yl)propanoate

Exploring the Properties and Applications of Methyl 2-amino-3-(oxan-2-yl)propanoate (CAS No. 1339645-42-9)

In the realm of organic chemistry and pharmaceutical research, methyl 2-amino-3-(oxan-2-yl)propanoate (CAS No. 1339645-42-9) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its ester and amino functional groups, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its role in drug discovery, peptide synthesis, and material science. The growing interest in this compound aligns with broader trends in green chemistry and sustainable synthesis, as scientists seek efficient and environmentally friendly methods to produce high-value chemicals.

The molecular structure of methyl 2-amino-3-(oxan-2-yl)propanoate incorporates a tetrahydropyran (oxane) ring, which enhances its stability and bioavailability. This feature makes it particularly valuable in the design of bioactive molecules and pharmaceutical intermediates. Recent studies have highlighted its utility in the development of peptide mimetics, a class of compounds that mimic the behavior of natural peptides but with improved metabolic stability. As the demand for targeted therapies and precision medicine grows, compounds like 1339645-42-9 are becoming indispensable tools for medicinal chemists.

One of the most frequently asked questions about methyl 2-amino-3-(oxan-2-yl)propanoate revolves around its synthesis and scalability. Modern synthetic routes often employ catalytic asymmetric methods to achieve high enantiomeric purity, a critical factor in pharmaceutical applications. Additionally, advancements in flow chemistry and continuous manufacturing have streamlined the production of such intermediates, reducing waste and improving yield. These innovations resonate with the broader shift toward Industry 4.0 and smart manufacturing in the chemical sector.

Beyond pharmaceuticals, CAS No. 1339645-42-9 has found applications in agrochemicals and flavor and fragrance industries. Its ability to act as a chiral building block enables the creation of enantiomerically pure compounds, which are essential for developing selective herbicides and insecticides. Furthermore, the ester moiety in its structure makes it a candidate for designing novel biodegradable polymers, addressing the global push for sustainable materials.

In the context of drug delivery systems, methyl 2-amino-3-(oxan-2-yl)propanoate has been investigated for its potential to enhance the solubility and bioavailability of poorly water-soluble drugs. This aligns with the rising demand for nanocarriers and lipid-based formulations, which aim to improve therapeutic outcomes. The compound's compatibility with bioconjugation techniques further expands its utility in creating targeted drug delivery platforms.

As the scientific community continues to explore the capabilities of 1339645-42-9, its role in catalysis and enzymatic reactions is also gaining traction. The compound's structural flexibility allows it to serve as a ligand or co-factor in various catalytic processes, contributing to the development of green catalysts and biocatalysts. This aligns with the global emphasis on reducing the environmental footprint of chemical processes.

In summary, methyl 2-amino-3-(oxan-2-yl)propanoate (CAS No. 1339645-42-9) represents a multifaceted compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure and functional groups make it a valuable asset in modern synthetic chemistry, while its alignment with sustainability and innovation trends ensures its relevance in future research and industrial applications.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.